molecular formula C12H15ClN2O B1307848 (2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone CAS No. 560106-13-0

(2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone

Cat. No. B1307848
M. Wt: 238.71 g/mol
InChI Key: HGAPFNVAUJPHIR-UHFFFAOYSA-N
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Description

2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone, more commonly known as Chlorpheniramine, is an antihistamine drug used to treat allergies and hay fever. It is also used to treat cold symptoms and as a sedative for motion sickness. Chlorpheniramine is a member of the piperidine class of drugs, which are known for their antihistamine, anticholinergic, and sedative properties. Chlorpheniramine is available in both non-prescription and prescription forms and is used in combination with other drugs in some cases.

Scientific Research Applications

1. MTBE Synthesis on Supported and Unsupported Catalysts

Abstract

This paper discusses the synthesis of methyl tert-butyl ether (MTBE) using sulphonated resins as catalysts. The authors investigated the interaction of substrates like methanol and iso-butylene with crystalline dodecatungstosilicic acid (HSiW), proposing a mechanism for the catalytic reaction. The study also explores the use of various oxide supports in the preparation of HSiW supported catalysts, noting that activity decreases with increasing basicity due to strong bonding protons by the surface of the support.

  • Bielański, A., Lubańska, A., Poźniczek, J., & Micek-Ilnicka, A. (2003). Applied Catalysis A-general.

2. Applications of Methanotrophs

Abstract

This review discusses the potential biotechnological applications of methanotrophic bacteria. These bacteria can generate various products using methane as their carbon source, including single-cell protein, biopolymers, components for nanotechnology applications, soluble metabolites (methanol, formaldehyde, organic acids, ectoine), lipids, growth media, and vitamin B12. The review highlights the challenges and the potential for using methanotrophs to generate value while using methane as a carbon source.

3. Reverse Methanogenesis and Respiration in Methanotrophic Archaea

Abstract

This paper reviews the anaerobic oxidation of methane (AOM) catalyzed by anaerobic methane-oxidizing archaea (ANME) via a reverse and modified methanogenesis pathway. The review combines published information with domain-based (meta)genome comparison of archaeal methanotrophs and selected archaea to describe the reversibility of the methanogenesis pathway and essential differences between ANME and methanogens.

properties

IUPAC Name

(2-chloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-4-3-7-15(8-9)12(16)10-5-2-6-14-11(10)13/h2,5-6,9H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAPFNVAUJPHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394608
Record name ST50940621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone

CAS RN

560106-13-0
Record name ST50940621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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